![molecular formula C13H13N5O2S B2993610 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate CAS No. 338418-79-4](/img/structure/B2993610.png)
2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate
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Overview
Description
“2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate” is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Understanding the chemical reactions of a compound requires detailed study of its reactivity and interactions with other compounds .Scientific Research Applications
Synthesis and Characterization of Analog Compounds
Compounds structurally related to 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate have been synthesized and characterized, demonstrating the versatility of sulfanyl and pyridinium groups in organic synthesis. For example, a study by Kantam et al. (2010) discussed the Mannich-type reaction for the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide, highlighting the importance of such derivatives as building blocks for pharmaceuticals with potent biological activity (Kantam, Mahendar, Sreedhar, Choudary, Bhargava, & Privér, 2010).
Medicinal Chemistry Applications
The structural motifs of 2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate and its analogs have been explored in medicinal chemistry. Evdokimov et al. (2006) developed privileged medicinal scaffolds based on 2-amino-3,5-dicyano-6-sulfanylpyridines and 1,4-dihydropyridines through a single-step, three-component reaction, showcasing the therapeutic potential of such compounds in anti-inflammatory treatments (Evdokimov, Magedov, Kireev, & Kornienko, 2006).
Catalytic and Synthetic Applications
Research by Moosavi-Zare et al. (2013) introduced an ionic liquid, sulfonic acid functionalized pyridinium chloride, as an efficient catalyst for the synthesis of complex molecules, highlighting the utility of pyridinium-based structures in catalyzing chemical reactions in solvent-free conditions (Moosavi-Zare, Zolfigol, Zarei, Zare, & Khakyzadeh, 2013).
Corrosion Inhibition
Schiff bases related to the compound have been investigated for their corrosion inhibition properties in acid solutions, demonstrating the potential of such molecules in protecting metals against corrosion. Behpour et al. (2009) found that Schiff bases significantly decreased the corrosion rate of mild steel, indicating the application of these compounds in industrial settings (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c14-11(9-21-12-3-1-2-8-18(12)20)16-17-13(19)10-4-6-15-7-5-10/h1-8H,9H2,(H2,14,16)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRMMTZXBCOOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC(=NNC(=O)C2=CC=NC=C2)N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C(=C1)SC/C(=N/NC(=O)C2=CC=NC=C2)/N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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